molecular formula C24H23N5O2 B2922303 (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide CAS No. 955532-59-9

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2922303
CAS No.: 955532-59-9
M. Wt: 413.481
InChI Key: UGVUIWRSHOGHCS-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide (CAS: 955532-59-9) is a pyrazolo-pyrimidinone derivative with a molecular formula of C₂₄H₂₃N₅O₂ and a molecular weight of 413.5 g/mol . Its structure features:

  • A pyrazolo[3,4-d]pyrimidin-4-one core substituted at N-5 with a 2-methylbenzyl group.
  • An ethyl linker at N-1 connected to an acrylamide moiety with a (Z)-configured 3-phenylpropenoyl group.

The compound’s Smiles notation is Cc1ccccc1Cn1cnc2c(cnn2CCNC(=O)C=Cc2ccccc2)c1=O, highlighting the stereochemistry and substituent positions .

Properties

IUPAC Name

(Z)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h2-12,15,17H,13-14,16H2,1H3,(H,25,30)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVUIWRSHOGHCS-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-methylbenzyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine intermediate reacts with a 2-methylbenzyl halide.

    Formation of the phenylacrylamide moiety: This can be synthesized via a condensation reaction between an appropriate amine and a phenylacrylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 2-methylbenzyl group can yield benzaldehyde, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Positional Isomers: 2-Methyl vs. 3-Methylbenzyl Substitution

The 3-methylbenzyl analog (CAS: 955793-71-2) shares the same molecular formula (C₂₄H₂₃N₅O₂ ) and weight (413.5 g/mol ) as the target compound but differs in the methyl group position on the benzyl ring (3- vs. 2-methyl) . Key implications include:

  • For example, in related studies, positional isomerism in benzyl-substituted compounds led to variations in enzymatic inhibition potency due to steric hindrance or altered π-π stacking .
  • Metabolic Stability : Methyl group position influences cytochrome P450-mediated metabolism. Ortho-substituted analogs (e.g., 2-methyl) often exhibit slower oxidation rates compared to para or meta positions .

Fluorinated Analogs: Substitution with Electronegative Groups

The compound N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide (CAS: Unreported) replaces the 2-methylbenzyl group with a 3-fluorobenzyl moiety and substitutes the acrylamide with a pentanamide chain . Key differences:

  • Molecular Formula : C₂₂H₂₈FN₅O₂ (MW: 413.5 g/mol).
  • Fluorinated analogs are frequently optimized for enhanced bioavailability and blood-brain barrier penetration . The pentanamide group (vs. acrylamide) may reduce chemical reactivity, increasing metabolic stability but possibly diminishing electrophilic interactions critical for covalent binding .

Core Modifications: Pyrimido[4,5-d]pyrimidinone Derivatives

For example, methoxy and piperazine substituents in 3b enhance solubility and target affinity through hydrogen bonding and basicity . This suggests that the acrylamide group in the target compound may similarly engage in hydrogen bonding with biological targets.

Table 1: Comparative Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide 955532-59-9 C₂₄H₂₃N₅O₂ 413.5 2-methylbenzyl, (Z)-3-phenylacrylamide
(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide 955793-71-2 C₂₄H₂₃N₅O₂ 413.5 3-methylbenzyl, (Z)-3-phenylacrylamide
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide Unreported C₂₂H₂₈FN₅O₂ 413.5 3-fluorobenzyl, 2-propylpentanamide

Table 2: Hypothetical Bioactivity Implications Based on Structural Features

Compound Key Structural Features Potential Bioactivity Impact
Target Compound (2-methylbenzyl) Ortho-methyl, acrylamide Enhanced metabolic stability; potential for covalent or hydrogen-bond interactions
3-Methylbenzyl Analog Meta-methyl, acrylamide Altered steric interactions; possible reduced target affinity vs. ortho-substituted
3-Fluorobenzyl/Pentanamide Analog Fluorine, saturated amide Improved electronegativity; reduced reactivity but increased solubility

Research Findings and Methodological Considerations

  • Structural Elucidation : Techniques such as NMR (¹H, ¹³C, HMBC, ROESY) and HRESIMS (Evidences 2, 4, 6, 8) are critical for confirming substituent positions and stereochemistry. For example, HMBC correlations could validate the acrylamide’s connectivity in the target compound .
  • Crystallography : Programs like SHELXL () and ORTEP-III () enable precise determination of molecular conformation, though crystallographic data for these specific compounds are lacking.

Biological Activity

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
CAS Number 1006775-80-9

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities primarily through inhibition of various kinases. Specifically, these compounds have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.

  • EGFR Inhibition :
    • Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit EGFR activity. For example, a related compound was reported to have an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
  • Anti-Proliferative Effects :
    • The compound's anti-proliferative effects were assessed in various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The most potent derivatives showed significant reductions in cell viability, with IC50 values indicating strong anti-cancer potential .
  • Apoptosis Induction :
    • Flow cytometry analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, suggesting a mechanism involving mitochondrial pathways .

Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Cancer Treatment : Given its ability to inhibit EGFR and induce apoptosis in cancer cells, this compound could be further developed as a targeted therapy for various malignancies.
  • Kinase Inhibition : The compound's structural features may allow it to act as a selective inhibitor for cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies :
    • A study focusing on new derivatives reported that compounds similar to this compound exhibited promising anti-proliferative activities with significant inhibition of cell growth in A549 and HCT-116 cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinities of these compounds to their targets, providing insights into their potential efficacy as therapeutic agents .

Q & A

Q. What are the key synthetic pathways for preparing (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine intermediates can be synthesized via condensation of substituted phenylhydrazines with cyanoacetamide derivatives, followed by cyclization under acidic conditions . The acrylamide moiety is introduced through nucleophilic substitution or coupling reactions. A critical step is maintaining stereochemical integrity (Z-configuration) during the acrylamide formation, which requires controlled reaction conditions (e.g., low temperature, inert atmosphere) and characterization via NOESY NMR to confirm geometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acrylamide substituents. Key diagnostic signals include downfield shifts for the pyrimidin-4-one carbonyl (δ ~165-170 ppm in 13C) and acrylamide protons (δ ~6.5-7.5 ppm in 1H) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680-1700 cm⁻¹) and secondary amide N-H bending (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Advanced Research Questions

Q. How can researchers optimize the yield of the compound using Design of Experiments (DoE) methodologies?

  • Methodological Answer :
  • Critical Variables : Reaction temperature, solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., Pd for coupling steps), and stoichiometry of reagents.
  • DoE Workflow :

Screening : Use a fractional factorial design to identify significant factors (e.g., solvent choice impacts cyclization efficiency by >20% yield variance) .

Response Surface Modeling : Optimize interactions between temperature and catalyst concentration. For instance, higher temperatures (80–100°C) improve cyclization rates but may degrade stereochemical purity, requiring trade-off analysis .

  • Case Study : A flow-chemistry approach (as in Omura-Sharma-Swern oxidations) can enhance reproducibility and scalability by precisely controlling residence time and mixing efficiency .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Contradiction Example : Discrepancies in NMR shifts due to dynamic rotational isomerism in the acrylamide group.
  • Resolution :

Variable Temperature (VT) NMR : Acquire spectra at 25°C and −40°C to observe coalescence of split signals, confirming conformational exchange .

2D NMR (HSQC, HMBC) : Map correlations between pyrazolo[3,4-d]pyrimidine protons and adjacent carbons to resolve ambiguous assignments .

X-ray Crystallography : Definitive proof of stereochemistry and bond angles, though requires high-purity crystals .

Q. How to design experiments to assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :
  • pH Stability :

Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.

Monitor degradation via HPLC-UV (λ = 254 nm). Pyrazolo[3,4-d]pyrimidines are prone to hydrolysis under acidic conditions (pH <3), with cleavage of the 4-oxo group .

  • Thermal Stability :

Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature.

Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation products (e.g., oxidation of the 2-methylbenzyl group) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or inflammatory targets (e.g., COX-2). Prioritize residues forming hydrogen bonds with the pyrimidin-4-one and acrylamide groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence time. Analyze RMSD and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.